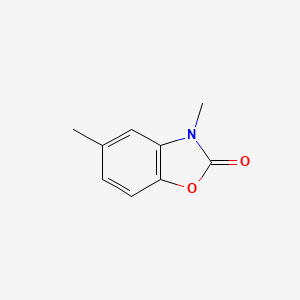

3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one

Vue d'ensemble

Description

The compound 3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one is a derivative of the dihydrobenzoxazine family, a group of compounds known for their diverse chemical properties and potential applications in various fields, including pharmacology and materials science. Although the specific compound is not directly studied in the provided papers, related derivatives and their properties are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of dihydrobenzoxazine derivatives often involves ring-opening reactions and can be tailored to introduce various substituents, affecting their properties and potential applications. For instance, dihydro-1,3,2H-benzoxazine dimer derivatives are prepared through reactions between dihydro-benzoxazines and phenols, which can act as chelating agents for cations . Similarly, the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives with modifications at the 2 position has been explored to evaluate their potassium channel-activating activity .

Molecular Structure Analysis

The molecular structure of dihydrobenzoxazine derivatives is crucial in determining their reactivity and interaction with other molecules. X-ray structural analysis is a common technique used to establish the molecular structures of these compounds. For example, the structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was confirmed by X-ray diffraction, revealing intermolecular interactions that influence the compound's properties . The bond angles around the nitrogen atom in certain benzoxazine derivatives suggest an sp2-like planar bond configuration, which can have implications for their chemical behavior .

Chemical Reactions Analysis

Dihydrobenzoxazine derivatives participate in various chemical reactions, which can be utilized to synthesize novel compounds with specific properties. For instance, the selective esterification of benzylic alcohols under Mitsunobu conditions using azoisoxazole reagents demonstrates the versatility of these compounds in organic synthesis . Additionally, the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and prop-2-ynyloxyanilines is a method to synthesize dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, showing significant stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzoxazine derivatives are influenced by their molecular structure and substituents. For example, the electrochemical properties of dihydro-benzoxazine dimers are affected by the substituents on the benzene ring and the tertiary-amine nitrogen, with different substituents stabilizing the phenoxonium cation intermediate to varying degrees . The solubility, duration of action, and additional activities such as nitrate-like effects can also be modulated by introducing specific functional groups .

Applications De Recherche Scientifique

-

1,3,4-Thiadiazoles

- Application Summary : 1,3,4-Thiadiazoles are among the most common heterocyclic pharmacophores. They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

- Methods of Application : These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

- Results or Outcomes : The results or outcomes of these applications are diverse and depend on the specific use case. For example, in antimicrobial applications, these compounds can inhibit the growth of certain microorganisms .

-

1,3,4-Thiadiazoles

- Application Summary : 1,3,4-Thiadiazoles are among the most common heterocyclic pharmacophores. They display a broad spectrum of biological activities, including antimicrobial .

- Methods of Application : These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

- Results or Outcomes : The results or outcomes of these applications are diverse and depend on the specific use case. For example, in antimicrobial applications, these compounds can inhibit the growth of certain microorganisms .

-

Imidazole Containing Compounds

- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

- Methods of Application : Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated for antioxidant potential by using DPPH assay .

- Results or Outcomes : These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .

-

Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines

- Application Summary : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and screened for their antimicrobial activity against various microorganisms .

- Methods of Application : These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

- Results or Outcomes : The newly synthesized compounds showed antimicrobial activity against various microorganisms .

-

Imidazole Containing Compounds

- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

- Methods of Application : Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated for antioxidant potential by using DPPH assay .

- Results or Outcomes : These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .

Propriétés

IUPAC Name |

3,5-dimethyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-4-8-7(5-6)10(2)9(11)12-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGPFNICWVLWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519272 | |

| Record name | 3,5-Dimethyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one | |

CAS RN |

88882-28-4 | |

| Record name | 3,5-Dimethyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)